molecular formula C16H17N B8097373 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole

2-Ethyl-1,1-dimethyl-1H-benzo[e]indole

Cat. No.: B8097373
M. Wt: 223.31 g/mol
InChI Key: XVJKXUCAQIPBRJ-UHFFFAOYSA-N
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Description

2-Ethyl-1,1-dimethyl-1H-benzo[e]indole (CAS 1092836-79-7) is a high-value benzoindole derivative that serves as a key synthetic intermediate in advanced research and development. This compound is characterized as a yellow crystalline solid with an orthorhombic crystal structure (space group Pbca), which contributes to its rigid, planar aromatic system that is beneficial for electron delocalization . Its primary research value lies in two major fields. In pharmaceutical research, it is a crucial precursor for synthesizing novel Schiff base derivatives with demonstrated biological activity. These derivatives have shown significant promise in anticancer research, exhibiting cytotoxic effects and inducing apoptosis in human liver cancer (HepG2) and colon cancer (HCT 116) cell lines . In material science, the compound's structure makes it a valuable building block for synthesizing functional organic materials, including dyes for dye-sensitized solar cells and near-infrared fluorescent probes for biomedical imaging . The synthesis involves the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with n-butyllithium followed by iodomethane, yielding the product which can be recrystallized from ethyl acetate to form yellow block crystals suitable for structural analysis . This product is intended for research purposes as a chemical synthon and is strictly for laboratory use. It is available in various packaging options to suit your R&D needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,1-dimethylbenzo[e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-4-14-16(2,3)15-12-8-6-5-7-11(12)9-10-13(15)17-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJKXUCAQIPBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 1,1 Dimethyl 1h Benzo E Indole and Its Derivatives

Established Synthetic Routes to 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole

The synthesis of the title compound is most effectively achieved through methods that ensure precise control over the substitution pattern on the indole (B1671886) nucleus.

The Fischer indole synthesis stands as a primary and highly effective method for the regiospecific construction of this compound. wikipedia.orgtestbook.com This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgchemistrylearner.com For the target compound, the synthesis commences with the reaction of 2-naphthylhydrazine with an unsymmetrical ketone, 3-methyl-2-pentanone (B1360105), under acidic conditions. chemicalbook.comyoutube.com

The selection of 3-methyl-2-pentanone as the ketone precursor is critical for achieving the desired substitution pattern. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular rearrangement and cyclization. The structure of the ketone directly dictates the substituents at the C1 and C2 positions of the resulting benzo[e]indole ring. Specifically, the quaternary carbon of the ketone becomes the C1-position, yielding the 1,1-dimethyl substitution, while the remaining portion of the ketone forms the ethyl group at the C2-position. This approach provides a direct and predictable route to the desired regioisomer.

The efficiency and yield of the Fischer indole synthesis are highly dependent on several key reaction parameters. thermofisher.com Optimization of these factors is crucial for maximizing the output of this compound. The primary variables include the choice of acid catalyst, the solvent system, and the reaction temperature.

Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) can catalyze the reaction. wikipedia.orgtestbook.com The choice of catalyst can influence the reaction rate and may affect the regioselectivity in cases where alternative cyclization pathways exist. byjus.com For the synthesis of the related 1,1,2-trimethyl-1H-benzo[e]indole, glacial acetic acid has been successfully employed, serving as both the solvent and the acid catalyst. chemicalbook.com

Solvent: The solvent must be stable to the acidic conditions and capable of facilitating the reaction, often at elevated temperatures. High-boiling point solvents like glacial acetic acid or toluene (B28343) are commonly used. chemicalbook.comnih.gov

Temperature: The Fischer indole synthesis typically requires heating to overcome the activation energy of the key byjus.combyjus.com-sigmatropic rearrangement step. testbook.com Refluxing the reaction mixture for several hours is a common procedure to ensure the reaction proceeds to completion. chemicalbook.com

Interactive Data Table: Parameters for Fischer Indole Synthesis

ParameterOptionsRationale and Impact on Synthesis
Acid Catalyst Brønsted Acids (HCl, H₂SO₄, PPA), Lewis Acids (ZnCl₂, BF₃)The catalyst protonates the hydrazone, initiating the key rearrangement. Catalyst strength can affect reaction rate and selectivity.
Solvent Glacial Acetic Acid, Toluene, AlcoholsThe solvent must solubilize reactants and be stable at high temperatures. Acetic acid can also serve as the catalyst.
Temperature Elevated (e.g., Reflux)Higher temperatures provide the energy for the byjus.combyjus.com-sigmatropic rearrangement and subsequent aromatization steps.
Reactants 2-Naphthylhydrazine, 3-Methyl-2-pentanoneThe choice of hydrazine (B178648) and ketone specifically determines the final structure of the substituted benzo[e]indole.

Exploration of Reaction Mechanisms in Benzo[e]indole Synthesis

The mechanism of the Fischer indole synthesis provides a detailed pathway for the formation of the benzo[e]indole ring system. researchgate.net It is a well-studied process that proceeds through several distinct intermediates. wikipedia.orgtestbook.combyjus.com

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 2-naphthylhydrazine and 3-methyl-2-pentanone to form the corresponding 2-naphthylhydrazone.

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

byjus.combyjus.com-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. After protonation of the enamine, a byjus.combyjus.com-sigmatropic rearrangement occurs, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal intermediate.

Elimination and Aromatization: Finally, under the acidic conditions, a molecule of ammonia (B1221849) (NH₃) is eliminated, and the ring aromatizes to yield the stable this compound product. testbook.com

Synthesis of Functionalized Benzo[e]indole Derivatives

The this compound scaffold serves as a versatile building block for the creation of more complex, functional molecules, particularly dyes.

The reactivity of the benzo[e]indole core allows for targeted structural modifications. A key strategy for functionalization is the Knoevenagel condensation, which takes advantage of the acidic protons on the carbon adjacent to the C2-position (the ethyl group). nih.gov This reaction is demonstrated in the synthesis of 2-phenylethenyl-1H-benzo[e]indole dyes from the analogous 1,1,2-trimethyl-1H-benzo[e]indole. nih.gov

In this reaction, the this compound can be reacted with various substituted benzaldehydes in the presence of a base catalyst. The reaction extends the conjugation of the molecule by forming a styryl-like linkage at the C2-position, which significantly alters the photophysical properties of the compound, leading to the formation of potent dyes. nih.gov

The benzo[e]indole scaffold is a premier precursor for the synthesis of squaraine dyes, a class of compounds known for their intense and sharp absorption and emission profiles in the red and near-infrared (NIR) regions. nih.govwikipedia.org The synthesis of these dyes from this compound involves a two-step process. nih.gov

Quaternization: The first step is the quaternization of the indole nitrogen. Reacting this compound with an alkylating agent, such as iodoethane, converts the neutral indole into a highly reactive 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indolium salt. This step is crucial as it activates the methyl group at the C2 position for subsequent condensation. nih.gov

Condensation with Squaric Acid: The resulting benzo[e]indolium (B1264472) salt is then condensed with squaric acid or one of its derivatives (e.g., diethyl squarate). nih.gov The reaction typically occurs in a high-boiling solvent mixture like butanol/toluene to facilitate the azeotropic removal of water, driving the reaction to completion. nih.gov The condensation of two equivalents of the benzo[e]indolium salt with one equivalent of squaric acid yields a symmetrical squaraine dye, characterized by a central four-membered squaraine ring flanked by two benzo[e]indole moieties. nih.gov

Unsymmetrical squaraines and half-squaraines can also be prepared through controlled, stepwise reactions using derivatives of squaric acid. encyclopedia.pub

Interactive Data Table: Synthesis of Benzo[e]indole-Based Squaraine Dyes

Product TypeReactant 1Reactant 2Key Reaction Type
Benzo[e]indolium Salt This compoundIodoethaneN-Alkylation (Quaternization)
Symmetrical Squaraine Dye Benzo[e]indolium Salt (2 eq.)Squaric Acid (1 eq.)Condensation
Half-Squaraine Derivative Benzo[e]indolium Salt (1 eq.)Diethyl SquarateCondensation
2-Styryl-benzo[e]indole Dye This compoundSubstituted BenzaldehydeKnoevenagel Condensation

Synthetic Approaches to Benzo[e]indole Analogues

The synthesis of the benzo[e]indole core and its derivatives is a subject of significant interest due to their presence in various biologically active compounds and functional materials. Researchers have developed several synthetic strategies to construct this tetracyclic ring system, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. These approaches allow for the introduction of diverse substituents on both the benzene (B151609) and indole portions of the molecule, providing access to a wide array of benzo[e]indole analogues.

One of the most established methods for the synthesis of indole rings, which can be extended to benzo[e]indoles, is the Fischer indole synthesis. google.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. wikipedia.orgmdpi.com For the preparation of benzo[e]indoles, a naphthylhydrazine is typically used as the starting material. google.com For instance, the reaction of 2-naphthylhydrazine with an appropriate ketone, such as isopropyl methyl ketone, in the presence of an acid catalyst, leads to the formation of a benzo[e]indole structure. google.com The choice of the ketone determines the substitution pattern at the C1 and C2 positions of the resulting indole ring. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring. wikipedia.orgmdpi.com Various Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride, can be employed as catalysts for this transformation. wikipedia.org

ArylhydrazineKetone/AldehydeCatalystResulting Core StructureReference
2-NaphthylhydrazineIsopropyl methyl ketoneAcid Catalyst1,1,2-Trimethyl-1H-benzo[e]indole google.com
Phenylhydrazine (B124118)Generic Ketone (R1-CO-R2)Brønsted or Lewis AcidSubstituted Indole wikipedia.org

More contemporary approaches to the benzo[e]indole skeleton involve cycloaddition reactions. A notable example is the Diels-Alder reaction between arynes and 2-vinylpyrroles. dntb.gov.ua This strategy provides a direct route to the benzo[e]indole framework. In this method, the aryne, generated in situ, acts as the dienophile, while the 2-vinylpyrrole serves as the diene. A key aspect of this approach is the choice of the protecting group on the pyrrole (B145914) nitrogen. The use of a bulky diphenylmethyl (CHPh₂) group has been shown to selectively direct the reaction to the external vinyl group, preventing the aryne from reacting with the pyrrole ring itself. dntb.gov.ua This method offers high selectivity and provides good yields for a range of substituted benzo[e]indoles. dntb.gov.ua

Another significant class of synthetic strategies involves annulation and cyclization reactions, often catalyzed by transition metals. Palladium-catalyzed reactions, in particular, have proven to be versatile for constructing complex heterocyclic systems. For example, a deformylative intramolecular hydroarylation has been reported for the synthesis of benzo[e]pyrido[1,2-a]indoles, which are structurally related to benzo[e]indoles. acs.org This process involves the palladium-catalyzed oxidative annulation of internal alkynes with C-3 functionalized indoles. acs.org Similarly, Cacchi-type cyclizations and Sonogashira couplings have been employed in the synthesis of indole-based analogues, demonstrating the power of palladium catalysis in forming key carbon-carbon bonds. acs.org Furthermore, annulation of vinylarenes on maleimides via a tandem in situ activation of both olefinic and aromatic C-H bonds presents a pseudo-Diels-Alder approach to benzo[e]isoindole-1,3-diones, showcasing the potential of C-H activation strategies in building the benzo[e]indole system. acs.org Anionic benzyne (B1209423) cyclization has also been developed as a method for the regioselective synthesis of functionalized indoles and other benzo-fused heterocycles. researchgate.net

Reaction TypeKey ReactantsCatalyst/ConditionsKey FeaturesReference
Diels-Alder ReactionAryne and 2-Vinylpyrrole (N-CHPh₂ protected)-Direct construction of the benzo[e]indole core with high selectivity. dntb.gov.ua
Deformylative Intramolecular HydroarylationC-3 Functionalized Indoles and Internal AlkynesPalladium CatalystForms related benzo[e]pyrido[1,2-a]indole structures. acs.org
Annulation/C-H ActivationVinylarenes and Maleimides-Pseudo-Diels-Alder approach to benzo[e]isoindole-1,3-diones. acs.org
Anionic Benzyne CyclizationBenzyne-tethered Vinyl or Aryllithium-Regioselective synthesis of functionalized indoles. researchgate.net

Once the benzo[e]indole core is established, further functionalization can be achieved through various chemical transformations. The Knoevenagel condensation, for example, has been utilized to prepare 2-phenylethenyl-1H-benzo[e]indole dyes. nih.gov This reaction involves the condensation of 1,1,2-trimethyl-1H-benzo[e]indole with various benzaldehydes to introduce a styryl group at the C2 position. nih.gov This demonstrates a method for extending the conjugation of the benzo[e]indole system, which is particularly relevant for the development of dyes and photochemically active compounds. The introduction of an ethyl group at the C2 position, as in the target compound, could potentially be achieved through methods analogous to those used for simpler indoles, such as the lithiation of an N-protected indole followed by quenching with an electrophile like iodoethane. nih.gov

Structural Elucidation and Conformational Analysis of 2 Ethyl 1,1 Dimethyl 1h Benzo E Indole

X-ray Crystallographic Studies

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into the molecular structure, including bond lengths, bond angles, and the packing of molecules within the crystal lattice.

The crystal structure of 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole has been determined through X-ray diffraction analysis. The compound, with the chemical formula C₁₆H₁₇N, crystallizes in the orthorhombic system. researchgate.netberkeley.edu The specific space group was identified as Pbca (No. 61). researchgate.netberkeley.edu The crystallographic data were collected at a temperature of 293(2) K. researchgate.netberkeley.edu

Key crystallographic parameters for the compound are summarized in the table below.

ParameterValue
Chemical Formula C₁₆H₁₇N
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.3706(10)
b (Å) 8.3879(7)
c (Å) 29.555(3)
Volume (ų) 2570.9(4)
Z 8
Temperature (K) 293(2)

This data is based on the crystallographic study of this compound. researchgate.netberkeley.edu

The X-ray analysis reveals the conformation of the molecule, detailing the spatial orientation of the ethyl and dimethyl substituents relative to the fused ring system. The benzo[e]indole core itself is a key feature, and in related structures, this fused aromatic system is noted to be approximately coplanar. researchgate.net This rigid planarity is a significant feature as it facilitates the delocalization of π-electrons across the molecule. researchgate.net The precise torsion angles defining the position of the ethyl group and the geometry at the sp³-hybridized C1 carbon atom are determined from the crystallographic data.

The crystal packing describes how individual molecules of this compound are arranged to form the macroscopic crystal. This arrangement is governed by various non-covalent intermolecular forces. In aromatic heterocyclic compounds, van der Waals forces are the primary interactions responsible for crystal cohesion. Additionally, weak interactions such as C-H···π stacking can play a role in stabilizing the crystal structure. A full analysis of the crystal packing would identify the specific distances and geometries of these interactions, explaining the observed three-dimensional architecture.

The crystallographic study provides a highly precise measurement of all bond lengths and angles within the this compound molecule. These experimentally determined values are critical for confirming the chemical structure. They are typically compared against established standard values for corresponding bond types (e.g., C-C bonds within the aromatic naphthalene (B1677914) part, C-N bonds in the indole (B1671886) moiety, and C-C single bonds of the alkyl groups). Any significant deviations from these standards can indicate areas of molecular strain or unusual electronic effects within the structure.

Advanced Computational Chemistry and Theoretical Investigations

Alongside experimental methods, computational chemistry provides powerful tools for understanding molecular structure and properties at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For organic compounds like benzo[e]indole derivatives, DFT calculations are frequently employed to predict properties such as molecular orbital energies, electron density distribution, and spectroscopic characteristics. researchgate.net

A typical DFT study on this compound would involve optimizing the molecular geometry and then calculating key electronic parameters. Methods such as B3LYP with a basis set like 6-31G* are commonly used for similar organic dye molecules. researchgate.net Such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is particularly important as it relates to the electronic absorption properties and reactivity of the molecule. These theoretical results can be used to complement and rationalize the experimental findings from X-ray crystallography and other spectroscopic techniques.

Calculation and Visualization of Frontier Molecular Orbitals (HOMO-LUMO Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

Table 1: Theoretical Frontier Molecular Orbital Characteristics of a Representative Substituted Indole

ParameterDescriptionIllustrative Value (eV) for a related indole derivative
EHOMO Energy of the Highest Occupied Molecular Orbital-5.58
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.88
Energy Gap (ΔE) ELUMO - EHOMO3.70

Note: The values presented are illustrative for a related substituted indole derivative and are intended to provide a conceptual framework. Specific values for this compound would require dedicated computational studies.

The visualization of these orbitals would likely show the HOMO as a π-orbital spread across the benzo[e]indole framework, with significant contributions from the nitrogen atom's lone pair. The LUMO would also be a π*-antibonding orbital distributed across the aromatic system.

Computational Modeling of Electron Delocalization and Aromaticity

Computational methods can quantify the degree of electron delocalization and aromaticity through various indices. One such method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character. Studies on related benzo-annelated heterocyclic compounds have shown that the mode of fusion (linear vs. angular) significantly impacts the local aromaticity of the individual rings. nih.gov In benzo[e]indole, the fusion is linear, which might lead to a nuanced distribution of aromaticity across the molecule.

The ethyl and dimethyl substituents are not expected to fundamentally alter the aromatic nature of the core ring system, but they can influence the electron density distribution through inductive effects.

Table 2: Conceptual Aromaticity Analysis

Molecular SystemKey FeaturesExpected Aromaticity Contribution
Benzene (B151609) Ring 6 π-electrons in a cyclic, planar system.High
Pyrrole-like Ring Lone pair on nitrogen participates in the 10 π-electron system of the indole core.Significant
Overall Benzo[e]indole Core Fused bicyclic system with 10 delocalized π-electrons.Aromatic

Theoretical Insights into Molecular Stability and Reactivity

The molecular stability and reactivity of this compound can be inferred from its structural and electronic properties. The crystal structure of the compound has been determined to be orthorhombic, providing concrete data on bond lengths and angles in the solid state. berkeley.edu

Table 3: Crystallographic Data for this compound berkeley.edu

ParameterValue
Chemical Formula C₁₆H₁₇N
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.3706(10)
b (Å) 8.3879(7)
c (Å) 29.555(3)
Volume (ų) 2570.9(4)

Theoretically, the stability of the molecule is enhanced by its aromatic character, which leads to a lower ground state energy due to electron delocalization. The reactivity of the indole nucleus is well-documented. The presence of the electron-rich pyrrole (B145914) ring makes it susceptible to electrophilic substitution, typically at the C3 position. However, in this molecule, the C2 position is substituted with an ethyl group. The gem-dimethyl group at the C1 position sterically hinders reactions at the adjacent nitrogen and C2 positions.

The ethyl group at the C2 position and the dimethyl groups at the C1 position are electron-donating. These groups increase the electron density of the indole ring system, which can enhance its reactivity towards electrophiles compared to the unsubstituted benzo[e]indole. rsc.org The specific sites of reactivity would be influenced by a combination of electronic and steric factors.

Advanced Spectroscopic Characterization of 2 Ethyl 1,1 Dimethyl 1h Benzo E Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment can be achieved.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[e]indole core, the ethyl group, and the two methyl groups at the C1 position.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Predicted Coupling Constant (J) in Hz
Aromatic-H7.0 - 8.5Multiplet6H-
-CH2- (Ethyl)2.5 - 3.0Quartet2H~7
-CH3 (Ethyl)1.2 - 1.5Triplet3H~7
1,1-di-CH3~1.5Singlet6H-

Note: This is a predicted spectrum based on the analysis of analogous compounds.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For this compound, the ¹³C NMR spectrum would display signals for the quaternary carbons of the fused ring system, the methine carbons of the aromatic rings, the quaternary C1 carbon, the methylene (B1212753) and methyl carbons of the ethyl group, and the two equivalent methyl carbons at C1. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm), with the carbons directly attached to the nitrogen atom appearing at a lower field. The aliphatic carbons of the ethyl and dimethyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic-C110 - 150
C=N>150
-CH2- (Ethyl)20 - 30
-CH3 (Ethyl)10 - 15
C1 (quaternary)40 - 50
1,1-di-CH325 - 35

Note: This is a predicted spectrum based on the analysis of analogous compounds.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and molecular formula, as well as providing insights into the molecule's structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₆H₁₇N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The expected fragmentation pattern in the mass spectrum would involve the initial loss of small, stable fragments. A common fragmentation pathway for substituted indoles involves the loss of an alkyl group from the 2-position or from the gem-dimethyl groups. The fragmentation of the ethyl group could lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). The stability of the resulting carbocations plays a significant role in determining the major fragmentation pathways.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Fragmentation
[M]⁺223.1356Molecular Ion
[M-CH₃]⁺208.1121Loss of a methyl radical
[M-C₂H₅]⁺194.0964Loss of an ethyl radical

Note: The predicted m/z values are calculated based on the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the confirmation of the identity and purity of synthesized compounds.

In the context of this compound, an LC-MS analysis would first involve separating the compound from any unreacted starting materials, byproducts, or impurities using a suitable HPLC column and mobile phase. The eluent from the LC is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components. This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities present in the sample. The high sensitivity of LC-MS makes it an ideal technique for detecting even trace amounts of impurities, which is crucial for the quality control of synthesized compounds. Commercial suppliers often provide purity data determined by HPLC or LC-MS. glpbio.com

Advanced Chromatographic Methods for Purity Assessment and Separation

The purity and separation of complex heterocyclic molecules such as this compound are critical for their characterization and application. Advanced chromatographic techniques are indispensable tools for achieving high-resolution separation and accurate purity assessment of these compounds and their analogues.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of indole (B1671886) derivatives. The method's versatility allows for the separation of complex mixtures, assessment of purity, and isolation of specific compounds. For indole alkaloids, reversed-phase C18 columns are commonly used with a mobile phase consisting of solvents like acetonitrile (B52724) and methanol (B129727) mixed with aqueous buffers. nih.govnih.gov

The separation mechanism for indole derivatives often relies on interactions such as π–π stacking between the electron-rich indole ring system and the stationary phase. In the analysis of various indole alkaloids, detection is frequently performed using UV detectors at wavelengths where the indole chromophore absorbs strongly, such as 280 nm. oup.com The purity of isolated indole alkaloids has been successfully determined to be over 98.5% using HPLC with normalization of peak areas. oup.com

Furthermore, HPLC is crucial for the separation of chiral indole derivatives, where specialized chiral stationary phases are employed to resolve enantiomers. This is a critical step in both academic research and the pharmaceutical industry. nih.gov The efficiency of separation can be fine-tuned by adjusting mobile phase composition and temperature.

Table 1: Examples of HPLC Conditions for Indole Derivative Analysis

Compound ClassColumnMobile PhaseDetectionReference
Indole Alkaloids (e.g., Yohimbine, Reserpine)Reversed-phase C18Methanol/Water or Acetonitrile/Water gradientsUV at 280 nm oup.com
Benzodiazepine Derivatives (structurally related N-heterocycles)Reversed-phase C18Acetonitrile, Methanol, Ammonium Acetate Buffer (pH 9)UV at 240 nm nih.gov
Benzo(a)pyrene (Polycyclic Aromatic Hydrocarbon)C18 (100x4.6 mm, 3 µm)Acetonitrile:Water (80:20)Fluorimetric (Ex: 290 nm, Em: 406 nm) nih.gov

This table presents typical conditions used for the analysis of compounds structurally related or belonging to the broader class of N-heterocycles and polycyclic aromatics, demonstrating the applicability of HPLC.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. mdpi.com This technique is particularly valuable for the quality control of pharmaceutical substances and the analysis of complex mixtures where high throughput is necessary. mdpi.com

The application of UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful method for identifying and quantifying nitrogen-containing heterocycles in various matrices. nih.govresearchgate.net For instance, UPLC-MS/MS has been effectively used to confirm and quantify indole-3-acetic acid (IAA) in complex biological samples, demonstrating its superior sensitivity and specificity over colorimetric methods. mdpi.com In such analyses, the protonated molecule [M+H]⁺ and its specific fragment ions are monitored for unambiguous identification. mdpi.com While specific UPLC methods for this compound are not detailed in the literature, the principles and advantages of the technique make it highly suitable for its purity analysis and for resolving it from closely related synthetic intermediates and byproducts. The increased efficiency of UPLC allows for better separation of isomers and impurities that might co-elute in a standard HPLC run. waters.com

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of conjugated aromatic systems like this compound. The extended π-system of the benzo[e]indole core gives rise to distinct photophysical behaviors.

UV-Visible absorption spectra of benzo[e]indole derivatives arise from π → π* electronic transitions within the aromatic system. These compounds typically exhibit strong absorption in the UV region. The specific absorption maxima (λ_abs) can be influenced by the solvent polarity and by the nature of substituents on the benzo[e]indole skeleton. researchgate.netrsc.org For example, benzo[g]indolo[2,3-b]quinoxaline derivatives show pronounced spectral shifts in their UV-Vis absorption depending on the extent of protonation, allowing their absorption to be tuned across the visible spectrum. rsc.org

Many benzo[e]indole derivatives are highly fluorescent, making them valuable as building blocks for fluorescent dyes and probes. researchgate.netacs.org Their emission properties, including the emission maximum (λ_em) and fluorescence quantum yield, are sensitive to the molecular structure and environment. For instance, norcyanine dyes based on a benzo[c,d]indolium moiety exhibit absorption and emission maxima in the visible range (488-618 nm and 583-651 nm, respectively) and can be used for pH-dependent fluorescence imaging. nih.gov The introduction of different functional groups can modulate the electronic structure, leading to shifts in emission wavelengths and changes in fluorescence intensity. Some benzo[c,d]indole-based cyanine (B1664457) dyes act as "light-up" probes, showing significant fluorescence enhancement upon binding to biomolecules like RNA. acs.org

Table 2: Illustrative Photophysical Properties of Benzoindole Analogues

Compound Class/DerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Solvent/ConditionsReference
Norcyanine dyes with benzo[c,d]indolium moiety488 - 618583 - 651Methanol and Water nih.gov
Benzo[c]xanthene dyes (SNARF)Excitation at 488 or 514Dual emission from protonated/deprotonated formsAqueous buffer nih.gov
Benzo[a]pyrene~296, 363, 383~406, 428, 454Aqueous media researchgate.net

This table provides examples of the photophysical properties of various benzoindole analogues and related polycyclic aromatic systems, highlighting the range of absorption and emission characteristics observed in this family of compounds.

Applications of 2 Ethyl 1,1 Dimethyl 1h Benzo E Indole and Its Derivatives in Advanced Materials Science

Photoelectric and Electroluminescent Materials

The unique photophysical properties of benzo[e]indole derivatives, stemming from their extended π-conjugated systems, make them prime candidates for use in photoelectric and electroluminescent devices. These properties allow for the absorption and emission of light, which is fundamental to the operation of solar cells and light-emitting diodes.

Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to convert light into electrical energy. The dye, adsorbed onto a wide-bandgap semiconductor, is a crucial component that governs the light-harvesting efficiency of the cell. Indole-based dyes, including those with a benzo[e]indole core, are recognized for their potential in this area due to their strong light absorption and tunable electrochemical properties. The introduction of alkyl groups, such as the ethyl and dimethyl groups in 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole, can enhance the solubility of the dye and prevent aggregation on the semiconductor surface, which is beneficial for device performance.

A notable example involves a co-sensitization strategy where an indole-based co-sensitizer, DBA-4, was used alongside a ruthenium-based sensitizer, NCSU-10. This combination led to a significant enhancement in the power conversion efficiency, reaching up to 10.12%. berkeley.edu This improvement was attributed to the indole (B1671886) co-sensitizer's ability to enhance light-harvesting and suppress charge recombination. berkeley.edu

Table 1: Photovoltaic Performance of a DSSC with an Indole-based Co-sensitizer (Data based on a related indole derivative, not this compound)

Sensitizer System Voc (mV) Jsc (mA/cm2) FF PCE (%)

Further research is required to determine the specific performance parameters of DSSCs utilizing dyes based on this compound.

The interface between the dye and the semiconductor (typically TiO₂) is critical for efficient electron injection. The orientation of the dye molecule on the semiconductor surface influences the electron transfer process. The structure of benzo[e]indole derivatives, with their planar aromatic rings, can facilitate favorable adsorption onto the TiO₂ surface. The ethyl and dimethyl groups on the this compound molecule can play a role in controlling the molecular packing and orientation, potentially preventing the aggregation that can hinder performance. The rigid and planar structure of the core is beneficial for electron delocalization, which is a key factor in efficient charge transfer.

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

Derivatives of benzo[e]indole are also explored for their applications in organic light-emitting diodes (OLEDs). In an OLED, an organic material emits light in response to an electric current. The color and efficiency of the emission are determined by the molecular structure of the emitting material. The rigid, planar structure of the benzo[e]indole core can lead to high fluorescence quantum yields, a desirable property for OLED emitters.

While specific data on OLEDs using this compound is scarce, research on other indole derivatives provides promising results. For instance, carbazole (B46965) derivatives, which share structural similarities with benzo[e]indoles, have been used to create efficient OLEDs. In one study, OLEDs based on carbazole derivatives achieved maximum luminances of 4104 and 4130 cd/m² and high current efficiencies of around 20 cd/A. glpbio.com Another study on emitters based on 6H-benzo glpbio.comkewelchem.comthieno[2,3-b]indole, a related fused indole structure, demonstrated a maximum external quantum efficiency (EQE) of 20.7%. nih.gov These findings suggest that the benzo[e]indole framework has the potential to be a valuable component in the design of new and efficient OLED materials.

Advanced Functional Materials

Beyond their use in solar cells and OLEDs, benzo[e]indole derivatives are of interest for the development of other advanced functional materials. Their unique electronic and photophysical properties can be harnessed for applications such as fluorescent probes and nonlinear optical materials. The synthesis of new derivatives from precursors like 1,1,2-trimethyl-1H-benzo[e]indole has been reported for the creation of fluorescent dyes with potential biological applications. researchgate.net The versatility of the benzo[e]indole scaffold allows for the attachment of various functional groups, enabling the fine-tuning of its properties for specific material applications.

Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Currently, there is limited specific research available in the public domain detailing the aggregation-induced emission properties of this compound itself. While some complex indole derivatives and benzo[c,d]indolium-containing cyanine (B1664457) dyes have been shown to exhibit fluorescence in viscous or aggregated states due to restricted intramolecular rotation, comprehensive studies focusing on the AIE characteristics of this compound are not prominently documented in the searched scientific literature. nih.govnih.gov

Building Blocks for Conjugated Polymers and Covalent Organic Frameworks (COFs)

Conjugated polymers and covalent organic frameworks (COFs) are classes of porous crystalline polymers with extended π-electron systems, making them suitable for applications in gas storage, catalysis, and organic electronics. The design and synthesis of novel monomeric building blocks are crucial for the development of new polymers and COFs with tailored properties.

Based on available research, the utilization of this compound as a direct building block for the synthesis of conjugated polymers or covalent organic frameworks has not been extensively reported. While the broader class of indole derivatives has been explored for the creation of conducting polymers and other organic materials, specific examples and detailed research findings pertaining to this compound in this context are not readily found in the scientific literature. omicsonline.org

Exploration in Magnetic Materials

The development of organic-based magnetic materials is a niche but important area of materials science, with potential applications in data storage and spintronics. These materials typically require molecules with specific electronic and structural features that can lead to unpaired electron spins and magnetic ordering.

A review of the scientific literature indicates that there is no significant research into the application of this compound or its derivatives in the field of magnetic materials. The electronic structure of this compound does not inherently suggest properties that are typically sought after for the design of magnetic materials.

Materials for Optical and Pigment Applications

The most prominent application of this compound derivatives in advanced materials science lies in the realm of optical materials and pigments, particularly as dyes and photosensitizers. nih.gov The benzo[e]indole moiety serves as a versatile platform for the synthesis of various dyes with tunable optical properties.

Research has demonstrated the synthesis of novel 2-phenylethenyl-1H-benzo[e]indole dyes through the Knoevenagel condensation reaction. nih.govktu.eduresearchgate.net This reaction typically involves the condensation of a 1,1,2-trimethyl-1H-benzo[e]indole precursor with various benzaldehydes to yield a series of dyes with distinct photophysical characteristics. nih.govktu.eduresearchgate.net These dyes have shown potential as photosensitizers, exhibiting cytotoxic properties in melanoma cell lines upon irradiation with blue light, which is attributed to the generation of reactive oxygen species. nih.govktu.eduresearchgate.net

Furthermore, benzo[e]indolinium salts, which can be derived from this compound, are key precursors in the synthesis of cyanine dyes. researchgate.net These benzo[e]indolinium cyanine dyes are noted for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for a variety of applications including as sensitizers in photographic processes and as fluorescent probes in bio-analysis. nih.govresearchgate.net The synthesis of these dyes often involves the condensation of a benzo[e]indolinium salt with an appropriate aldehyde. researchgate.net The resulting dyes can exhibit different fluorescence wavelengths, and their spectral properties can be influenced by the solvent polarity and pH. researchgate.net

Below are tables summarizing the optical properties of some representative benzo[e]indole derivatives.

Table 1: Optical Properties of Selected 2-Phenylethenyl-1H-benzo[e]indole Dyes Data extracted from studies on derivatives of a similar 1,1,2-trimethyl-1H-benzo[e]indole core structure.

CompoundAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)ApplicationReference
Derivative with 4-methoxy-3-nitrophenyl moietyNot SpecifiedNot SpecifiedPhotosensitizer for photodynamic therapy researchgate.net
General 2-phenylethenyl derivativesNot SpecifiedNot SpecifiedPhoto-induced anticancer agents nih.govktu.edu

Table 2: Spectroscopic Data for Benzo[e]indolinium Cyanine Dyes Data represents general findings for this class of dyes.

Dye ClassAbsorption Range (nm)Molar Absorptivity (M⁻¹ cm⁻¹)Key FeaturesReference
Monomethine cyanines with benz[e]indoleBathochromic shift compared to other heterocycles~10⁵Potential for increased fluorescence in viscous environments nih.gov
Benzo[e]indolinium-based dyes~500~10⁴Fluorescence wavelength influenced by solvent and pH researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Enhanced Accessibility and Functionalization

While the core benzo[e]indole structure is known, future research will likely focus on creating more efficient, versatile, and sustainable synthetic pathways. Current methods for synthesizing indole (B1671886) derivatives can be complex and may lack the ability to install a wide range of functional groups with high regioselectivity. scirp.org Emerging strategies such as C-H activation, photocatalysis, and electrocatalysis are being explored for the functionalization of indole scaffolds, which could be adapted for 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole. researchgate.net

Key areas for future synthetic development include:

Multi-component Reactions: These reactions, which combine three or more reactants in a single step, offer an efficient route to complex molecules. osi.lv Developing multi-component reactions for benzo[f]indole-4,9-diones has already shown promise for creating these structures efficiently. osi.lv

Late-Stage Functionalization: Techniques that allow for the modification of the benzo[e]indole core after its initial synthesis are highly valuable. This would enable the rapid generation of a library of derivatives from a common intermediate like 1,1,2-trimethyl-1H-benzo[e]indole, which is a known precursor for various dyes. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction conditions compared to traditional batch processes, making the production of benzo[e]indole derivatives more accessible for industrial applications.

A promising approach involves the palladium-catalyzed C–H and N–H alkoxycarbonylation of indole derivatives, which allows for the introduction of carboxylate groups under relatively mild conditions. beilstein-journals.org Adapting such methods for this compound could unlock new functionalization patterns.

Rational Design of Next-Generation Benzo[e]indole Derivatives with Tunable Electronic and Photophysical Properties

The extended π-system of the benzo[e]indole core makes it an excellent candidate for applications in organic electronics and photonics. A major future direction is the rational design of new derivatives with precisely controlled properties. By strategically adding electron-donating or electron-withdrawing groups, researchers can tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org This, in turn, influences properties like absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics. scilit.com

For instance, studies on benzo-appended BODIPY dyes have shown that each benzoannulated ring causes a significant red-shift of 50–60 nm in both absorption and emission spectra. scilit.com Similarly, the introduction of a benzo[e]indol cation into nonlinear optical (NLO) materials leads to a significant red shift compared to well-known materials like DAST, enhancing their potential for NLO applications. mdpi.com

Future design strategies will likely involve:

Computational Screening: Using Density Functional Theory (DFT) and other computational methods to predict the properties of new derivatives before their synthesis, saving time and resources. nih.govacs.org

Steric Engineering: Modifying the substituents (like the ethyl and dimethyl groups) to control the molecule's planarity and intermolecular packing in the solid state, which is crucial for applications like organic field-effect transistors (OFETs).

Targeted Functionalization: Introducing specific functionalities to enhance performance in a particular application, such as adding photoactivatable groups for use in photodynamic therapy or allosteric modulators for biological targets. nih.govnih.gov

Table 1: Comparison of Experimental and Calculated Properties of Indole Derivatives

This table illustrates how structural modifications affect the electronic properties of indole-related compounds, providing a basis for the rational design of new derivatives.

CompoundHOMO Energy (eV) nih.govacs.orgλmax (nm) nih.govacs.orgDipole Moment (D) nih.govacs.org
Natural Indole-7.92702.177
External BN Indole I-7.92820.543
Fused BN Indole II-8.052921.512

Interdisciplinary Research in Hybrid Organic-Inorganic Materials

A significant emerging opportunity lies in the creation of hybrid materials that combine the processability and functional versatility of organic molecules like this compound with the robust physical properties of inorganic materials. researchgate.net These hybrids can exhibit novel synergistic properties not found in either component alone.

Potential applications for benzo[e]indole-based hybrid materials include:

Perovskite Solar Cells: An organic–inorganic hybrid material based on a benzo[ghi]perylenetri-imide dye and a titanium-oxo cluster has been successfully used as an interlayer in perovskite solar cells, significantly enhancing their efficiency. chinesechemsoc.org This demonstrates the potential for indole-based structures to improve charge transport and device performance.

Sensors and Detectors: Integrating benzo[e]indole derivatives with inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) could lead to highly sensitive and selective sensors for various analytes.

Magnetic Electronics: Combining the semiconducting properties of the organic component with magnetic inorganic lattices could lead to new materials for spintronics. researchgate.net

Research in this area will require close collaboration between organic chemists, materials scientists, and physicists to design, synthesize, and characterize these complex hybrid systems. nih.gov

Advanced Characterization Techniques for In-situ Studies

To fully understand and optimize the performance of materials based on this compound, it is crucial to study their behavior under operational conditions. Future research will increasingly rely on advanced, in-situ characterization techniques to probe dynamic processes at the molecular level.

Techniques that will be pivotal include:

UV-Photoelectron Spectroscopy (UV-PES): This gas-phase technique, combined with computational modeling, provides a detailed analysis of the electronic structure, including the energy levels of molecular orbitals. nih.govacs.org

Spectroelectrochemistry: This method allows for the study of changes in the electronic absorption spectrum of a molecule as its oxidation state is changed, providing insight into the nature of its frontier molecular orbitals.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can track the fate of excited states on femtosecond to microsecond timescales, which is essential for understanding the efficiency of light-emitting diodes and solar cells.

Single-Molecule Spectroscopy: This powerful technique can reveal heterogeneities in material properties that are obscured in bulk measurements, providing a deeper understanding of structure-property relationships.

These advanced methods will provide critical feedback for the rational design and synthetic refinement of next-generation benzo[e]indole materials.

Theoretical and Computational Refinements for Predictive Material Design

Computational chemistry is an indispensable tool in modern materials science. For benzo[e]indole derivatives, theoretical and computational methods will continue to play a crucial role in predicting molecular properties and guiding experimental efforts. nih.gov

Future advancements in this area will focus on:

Improved Accuracy: Developing and applying more accurate and efficient computational methods (e.g., advanced DFT functionals, multireference methods) to better predict excited-state properties, which are critical for photophysical applications.

Modeling of Complex Environments: Creating more sophisticated models that can accurately simulate the behavior of benzo[e]indole derivatives in the solid state, in solution, and at interfaces with other materials. This includes modeling intermolecular interactions and solvent effects.

Machine Learning and AI: Utilizing machine learning algorithms to screen vast chemical spaces of potential benzo[e]indole derivatives, accelerating the discovery of new materials with desired properties. By training models on existing experimental and computational data, it may be possible to predict the properties of novel compounds with high accuracy.

A combined approach using UV-PES and computational modeling has already proven effective for analyzing the electronic structure of indole isosteres, demonstrating the power of integrating experimental and theoretical techniques. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole?

The Fischer indole synthesis is a standard method for synthesizing benzo[e]indole derivatives. For example, 1,1,2-trimethyl-1H-benzo[e]indole was prepared via diazotization of 2-naphthylamine, followed by reduction and cyclization with isopropyl methyl ketone, yielding the product in 26.4% overall yield . Alternative methods include condensation reactions using acetic acid reflux, as seen in the synthesis of related indole-acetamide derivatives .

Q. How is the compound characterized structurally after synthesis?

Nuclear Magnetic Resonance (¹H-NMR) and melting point analysis are fundamental for structural validation. For instance, ¹H-NMR peaks for ethyl and methyl substituents in benzo[e]indole derivatives typically appear at δ 1.2–1.5 ppm (triplet, ethyl CH3) and δ 2.8–3.2 ppm (singlet, dimethyl groups) . X-ray crystallography using tools like SHELXL can further confirm bond lengths and angles .

Q. What spectroscopic techniques are critical for purity assessment?

High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are essential. IR absorption bands for C=N and C=O groups (if present) in derivatives like Schiff bases appear at 1600–1650 cm⁻¹ and 1680–1720 cm⁻¹, respectively . Thin-layer chromatography (TLC) with UV visualization is also widely used for monitoring reaction progress .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the molecular structure of this compound?

SHELXL employs least-squares refinement against high-resolution X-ray data to optimize atomic positions, displacement parameters, and occupancy factors. For example, hydrogen atoms are often placed geometrically (C–H = 0.93–0.97 Å) and refined using a riding model, while heavy atoms like nitrogen or oxygen are refined anisotropically . Tools like ORTEP-3 generate molecular graphics to visualize disorder or twinning in crystals .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

In vitro assays using cancer cell lines (e.g., HT-29 colorectal cells) require dose-response curves (0–100 µM) and controls for apoptosis markers (e.g., caspase-3 activation). A study on a related Schiff base derivative (DBID) used flow cytometry and Western blotting to validate mitochondrial-mediated apoptosis pathways . Replicates (n ≥ 3) and statistical validation (p < 0.05) are mandatory .

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic effects in solution. For example, intramolecular hydrogen bonds observed in crystals (e.g., O–H∙∙∙N interactions) might not persist in solution. Multi-technique validation (e.g., NOESY NMR for spatial proximity) and DFT calculations can reconcile such differences .

Q. What computational tools are used to predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrophilic substitution sites (e.g., C-3 or C-5 positions in benzo[e]indole). Fukui indices and molecular electrostatic potential maps help identify nucleophilic/electrophilic regions for functionalization .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields for complex benzo[e]indole derivatives?

  • Catalyst screening : Pd/C or CuI for cross-coupling reactions .
  • Solvent selection : Ethanol or DMF for solubility and reflux efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. What strategies improve reproducibility in biological assays?

  • Standardize cell culture conditions (e.g., 5% CO₂, 37°C for HT-29 cells) .
  • Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .
  • Use positive controls (e.g., staurosporine for apoptosis induction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.